molecular formula C12H11N5O2S B2751319 N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-2-carboxamide CAS No. 2034319-81-6

N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-2-carboxamide

Cat. No. B2751319
M. Wt: 289.31
InChI Key: FCKNDXKIWGUHNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-2-carboxamide” is a compound that belongs to the class of [1,2,4]triazolo[4,3-a]pyrazines . These compounds have been the focus of the scientific community and are regarded as a “privileged motif” for several decades . They are part of a small molecule library that has been developed for medicinal chemistry .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyrazines involves the use of commercially available nonexpensive reagents . The methods provide quick and multigram access to the target derivatives . The approaches were used to create a small library of the triazolopyrazines with a variety of substituents in position 3 .

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

  • Building Blocks for Antitumor and Antimicrobial Activities : Compounds containing the [1,2,4]triazolo[4,3-a]pyrazine moiety have been utilized as key intermediates in the synthesis of novel heterocyclic compounds. For example, reactions involving enaminones and active methylene compounds have led to the production of substituted pyridine derivatives, bipyrazoles, and [1,2,4]triazolo[4,3-a]pyrimidines. These compounds have shown potential cytotoxic effects against human breast and liver carcinoma cell lines, comparable to standard drugs like 5-fluorouracil, and also exhibited antimicrobial activity (S. Riyadh, 2011).

  • Cyclic Nucleotide Phosphodiesterase Type 4 Inhibitors : The pyrazolo[1,5-a]-1,3,5-triazine ring system, closely related to the [1,2,4]triazolo[4,3-a]pyrazin-3-yl moiety, has been evaluated as a bioisostere for adenine in the development of potent phosphodiesterase type 4 inhibitors. These inhibitors demonstrate high isoenzyme selectivity and potential for reducing TNFalpha release from human mononuclear cells, suggesting their utility in therapeutic applications (P. Raboisson et al., 2003).

  • Antibacterial Activities : Derivatives incorporating the triazolo[4,3-a]pyrazin-3-yl motif have been synthesized with promising antibacterial activities. For instance, pyrano[2,3-d]pyrimidine and pyrano[3,2-e][1,2,4]triazolo[2,3-c]pyrimidine derivatives were created, displaying significant antimicrobial effects against a range of pathogens, highlighting their potential as novel antibacterial agents (A. El-Agrody et al., 2000).

  • Cardiovascular Agents : Compounds with a fused 1,2,4-triazolo[1,5-a]pyrimidine structure, related to the query compound, have been investigated for their coronary vasodilating and antihypertensive activities. Among these, certain derivatives have shown significant potency in enhancing coronary vasodilation and reducing hypertension, suggesting their applicability as potential cardiovascular agents (Y. Sato et al., 1980).

properties

IUPAC Name

N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O2S/c1-19-12-10-16-15-9(17(10)5-4-13-12)7-14-11(18)8-3-2-6-20-8/h2-6H,7H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCKNDXKIWGUHNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN2C1=NN=C2CNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-2-carboxamide

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